molecular formula C8H15N3O B15222109 (E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine

(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine

Katalognummer: B15222109
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: YTDXZTGWYRLRIF-YFHOEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-methoxy-2-methyl-2,7-diazaspiro[34]octan-5-imine is a synthetic organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a spirocyclic intermediate, followed by the introduction of the methoxy and imine functional groups. Specific reagents and catalysts, such as palladium or nickel complexes, may be used to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-one
  • (E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-amine

Uniqueness

(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine is unique due to its specific spirocyclic structure and the presence of both methoxy and imine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H15N3O

Molekulargewicht

169.22 g/mol

IUPAC-Name

(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine

InChI

InChI=1S/C8H15N3O/c1-11-5-8(6-11)4-9-3-7(8)10-12-2/h9H,3-6H2,1-2H3/b10-7-

InChI-Schlüssel

YTDXZTGWYRLRIF-YFHOEESVSA-N

Isomerische SMILES

CN1CC\2(C1)CNC/C2=N/OC

Kanonische SMILES

CN1CC2(C1)CNCC2=NOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.